

Preclinical Profile of AZD6918: A Targeted Approach for Solid Tumors

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Compound of Interest

Compound Name: AZD6918

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **AZD6918**, a selective inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases. The information presented herein is intended for an audience with a background in oncology, pharmacology, and preclinical drug development.

Introduction

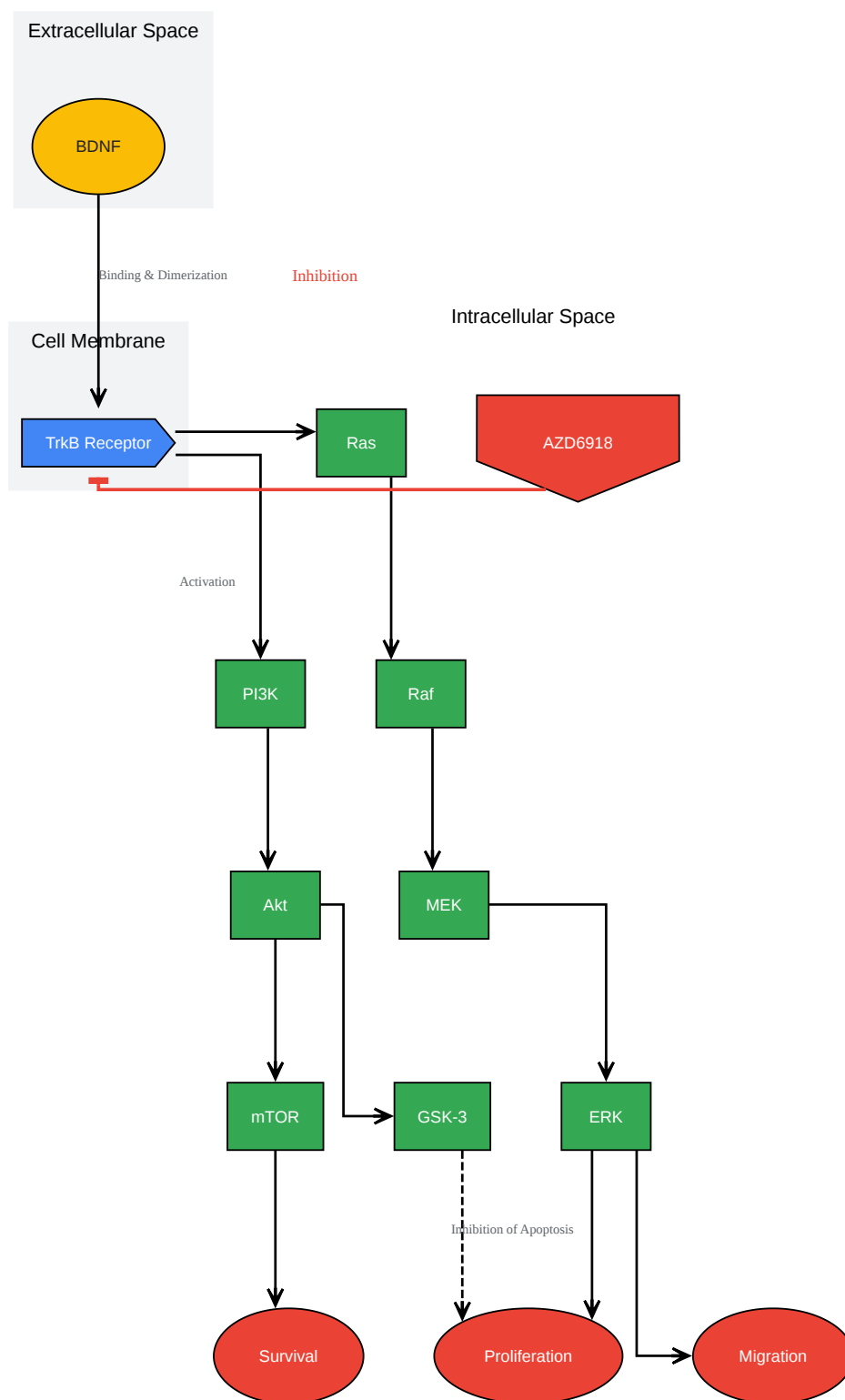
AZD6918 is an orally bioavailable small molecule inhibitor that targets TrkA, TrkB, and TrkC. The Trk signaling pathway, when aberrantly activated through gene fusions, mutations, or overexpression, can act as an oncogenic driver in a variety of solid tumors. This guide summarizes the key preclinical findings for **AZD6918**, with a focus on its activity in neuroblastoma, the most extensively studied solid tumor context for this compound to date.

Mechanism of Action

AZD6918 exerts its anti-tumor effects by binding to the ATP-binding pocket of the Trk kinase domain, thereby preventing the phosphorylation and activation of the receptor. This inhibition blocks the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration. The primary signaling pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/MAPK pathways.

Signaling Pathway Diagram

AZD6918 Mechanism of Action in Trk-Driven Tumors

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Caption: **AZD6918** inhibits TrkB, blocking downstream PI3K/Akt and Ras/MAPK signaling.

Preclinical Efficacy in Neuroblastoma

The majority of the publicly available preclinical data for **AZD6918** in solid tumors comes from studies in neuroblastoma, a pediatric cancer of the sympathetic nervous system where TrkB overexpression is associated with a poor prognosis.

In Vitro Studies

AZD6918 has been shown to induce cell death in TrkB-expressing neuroblastoma cell lines. In a key study by Li et al. (2015), the compound was evaluated against a panel of neuroblastoma cell lines.^[1]

Table 1: In Vitro Activity of **AZD6918** in Neuroblastoma Cell Lines

Cell Line	AZD6918 Concentration Range	Observed Effect	IC50 Value
TB3	1.25 μ M - 60 μ M	Dose-dependent decrease in cell viability	Not Reported
BE2	1.25 μ M - 60 μ M	Dose-dependent decrease in cell viability	Not Reported
KCNR	1.25 μ M - 60 μ M	Dose-dependent decrease in cell viability	Not Reported

Data from Li et al., Cancer Biology & Therapy, 2015.^[1]

While specific IC50 values were not reported in this study, the data indicates that **AZD6918** has single-agent activity in neuroblastoma cell lines.

In Vivo Studies

The anti-tumor activity of **AZD6918** has also been assessed in a neuroblastoma xenograft model. A significant finding from these studies is the synergistic effect of **AZD6918** when

combined with the chemotherapeutic agent etoposide.[\[1\]](#)

Table 2: In Vivo Efficacy of **AZD6918** in a TB3 Neuroblastoma Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition (%)
AZD6918	Not Reported	17
Etoposide	20 mg/kg	68
AZD6918 + Etoposide	Not Reported + 20 mg/kg	88

Data from Li et al., Cancer Biology & Therapy, 2015.[\[1\]](#)

These findings suggest that **AZD6918** can enhance the efficacy of standard-of-care chemotherapy in TrkB-expressing neuroblastomas.

Experimental Protocols

In Vitro Cell Viability Assay

- Cell Lines: TrkB-expressing human neuroblastoma cell lines (TB3, BE2, KCNR).
- Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Treatment: Cells are seeded in 96-well plates and treated with a dose range of **AZD6918** (e.g., 1.25 μ M to 60 μ M) for 24 hours.
- Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.

Western Blot Analysis of Downstream Signaling

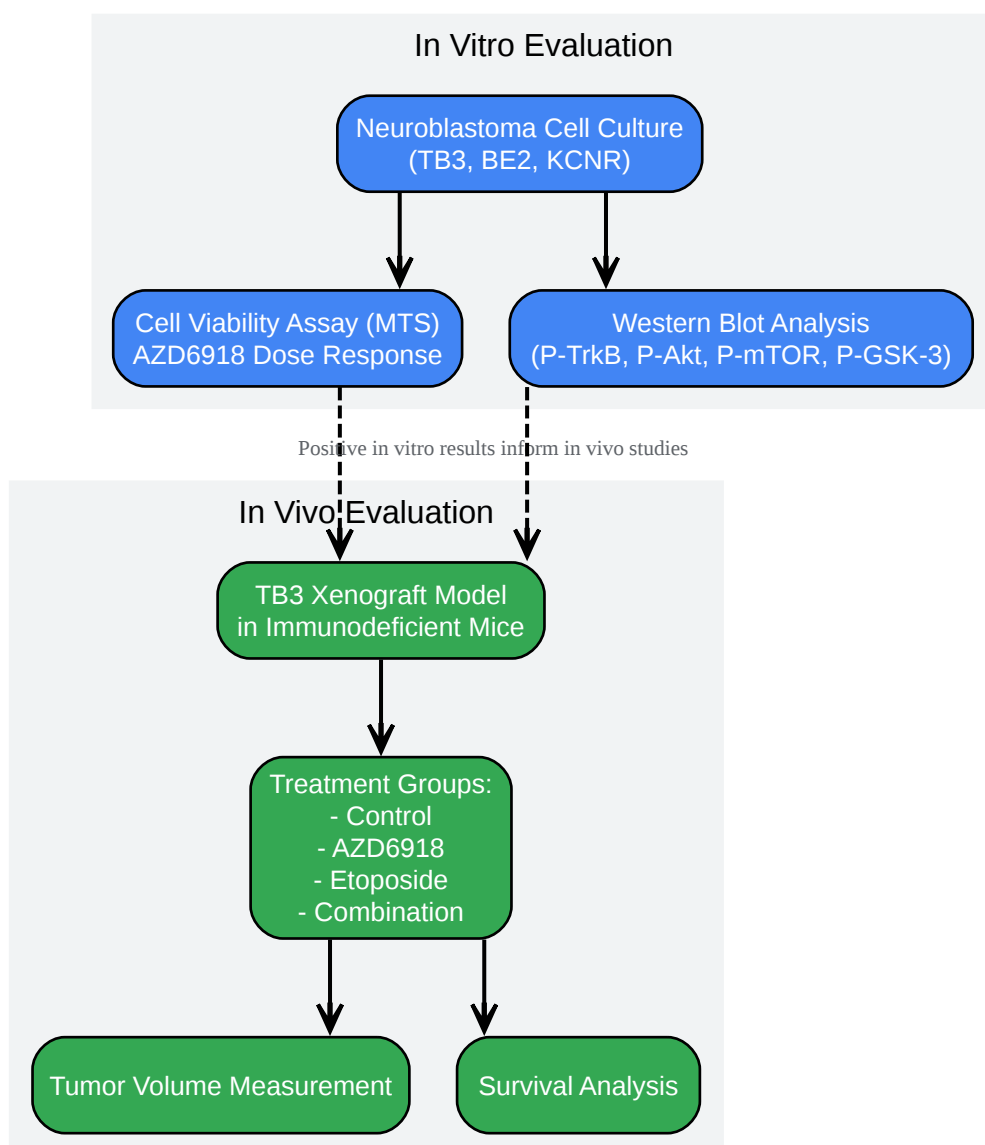
- Cell Lines: Neuroblastoma cell lines such as KCNR and BE2.

- **Treatment:** Cells are treated with a specific concentration of **AZD6918** (e.g., 2.5 μ M) for a defined period (e.g., 2 hours). In studies investigating the blockade of ligand-induced signaling, cells may be pre-treated with **AZD6918** prior to stimulation with BDNF.
- **Protein Extraction and Quantification:** Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the Bradford assay.
- **Immunoblotting:** Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TrkB, Akt, mTOR, GSK-3). A housekeeping protein like GAPDH is used as a loading control.

In Vivo Xenograft Model

- **Animal Model:** Immunocompromised mice (e.g., athymic nude mice).
- **Tumor Implantation:** Human neuroblastoma cells (e.g., TB3) are injected subcutaneously into the flanks of the mice.
- **Tumor Growth and Treatment Initiation:** Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
- **Treatment Administration:** **AZD6918** is administered orally. Etoposide is administered via an appropriate route (e.g., intraperitoneally).
- **Efficacy Endpoints:** Tumor volume is measured regularly using calipers. Overall survival is also monitored.

Experimental Workflow Diagram



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Caption: Preclinical workflow for evaluating **AZD6918** in neuroblastoma.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for **AZD6918**, including parameters such as C_{max}, T_{max}, half-life, and oral bioavailability, are not extensively reported in the publicly available literature.

Preclinical Studies in Other Solid Tumors

Based on a comprehensive search of the available scientific literature, preclinical studies of **AZD6918** in solid tumors other than neuroblastoma have not been reported. The primary focus of its preclinical evaluation appears to have been in the context of TrkB-driven neuroblastoma.

Summary and Future Directions

The preclinical data for **AZD6918** in solid tumors, primarily in neuroblastoma, demonstrates its potential as a targeted therapeutic agent. The compound effectively inhibits the Trk signaling pathway, leading to reduced cell viability in vitro and tumor growth inhibition in vivo. A key finding is the synergistic activity of **AZD6918** with etoposide, suggesting a potential role for this compound in combination therapy regimens.

Further research is warranted to fully elucidate the preclinical profile of **AZD6918**. This includes:

- Determination of IC50 values in a broader panel of Trk-dependent cancer cell lines.
- Comprehensive preclinical pharmacokinetic and toxicological studies.
- Evaluation of **AZD6918**'s efficacy in preclinical models of other solid tumors harboring Trk alterations.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on the preclinical studies of **AZD6918** in solid tumors.

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References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

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